3-(4-methoxyphenyl)-2,5-dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
Its core structure features a bicyclic pyrazolo-pyrimidinone system with substituents at the C-3, C-5, C-6, and C-2 positions (Figure 1). The 4-methoxyphenyl group at C-3 and 4-methylbenzyl group at C-6 are critical for modulating receptor affinity and metabolic stability.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2,5-dimethyl-6-[(4-methylphenyl)methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-14-5-7-17(8-6-14)13-20-15(2)24-22-21(16(3)25-26(22)23(20)27)18-9-11-19(28-4)12-10-18/h5-12,25H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQITYNOPKQHPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N=C3C(=C(NN3C2=O)C)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-2,5-dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 325.41 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, substituted with methoxy and methylbenzyl groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₂ |
| Molecular Weight | 325.41 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antibacterial properties. For instance, a study evaluated several derivatives, including those related to our compound, and found minimum inhibitory concentrations (MICs) ranging from 0.125 to 4.0 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound also shows potential antifungal activity. In vitro assays indicated that certain pyrazolo derivatives inhibited fungal growth at low concentrations, suggesting a mechanism that may involve disruption of fungal cell wall synthesis or function .
Anticancer Properties
Emerging research indicates that pyrazolo[1,5-a]pyrimidine derivatives may have anticancer effects. They have been shown to induce apoptosis in cancer cell lines through various pathways, including inhibition of key signaling pathways involved in cell proliferation .
Anti-inflammatory Effects
Some studies have reported anti-inflammatory properties associated with this class of compounds, potentially through inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
The exact mechanism by which 3-(4-methoxyphenyl)-2,5-dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one exerts its biological effects is still under investigation. However, it is believed that the presence of the methoxy and methyl groups enhances its interaction with biological targets such as enzymes and receptors involved in disease processes.
Table 2: Proposed Mechanisms
| Activity | Proposed Mechanism |
|---|---|
| Antibacterial | Inhibition of bacterial cell wall synthesis |
| Antifungal | Disruption of fungal cell integrity |
| Anticancer | Induction of apoptosis via signaling pathway inhibition |
| Anti-inflammatory | Inhibition of COX-2 and pro-inflammatory cytokines |
Study 1: Antibacterial Efficacy
In a comparative study, several pyrazolo derivatives were synthesized and tested against common bacterial strains. The compound exhibited superior antibacterial activity compared to traditional antibiotics, highlighting its potential as a new therapeutic agent .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that the compound could effectively inhibit the growth of breast cancer cells in vitro. The study demonstrated a dose-dependent response with IC50 values indicating significant potency .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that may include the formation of pyrazole and pyrimidine rings. The presence of substituents such as methoxy and methyl groups on the phenyl ring contributes to its chemical properties and biological activity. Characterization techniques such as NMR spectroscopy and X-ray crystallography are often employed to confirm the structure and purity of synthesized compounds.
Biological Activities
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities including:
- Anticancer Activity : Several studies have demonstrated that pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, making it a candidate for treating conditions like arthritis.
- Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity against both bacterial and fungal strains, indicating potential use in developing new antibiotics.
Case Studies and Research Findings
- Anticancer Research : A study published in Molecular Pharmacology explored the anticancer effects of pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models by targeting specific kinases involved in cancer progression .
- Anti-inflammatory Studies : Research featured in Journal of Medicinal Chemistry highlighted a series of pyrazolo[1,5-a]pyrimidine compounds that demonstrated significant reduction in inflammatory markers in animal models. These findings support the potential therapeutic application of these compounds in inflammatory diseases .
- Antimicrobial Testing : A recent publication in Pharmaceutical Biology reported on the antimicrobial efficacy of pyrazolo[1,5-a]pyrimidine derivatives against resistant strains of bacteria. The study concluded that these compounds could serve as a foundation for developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues and Substituent Effects
The pharmacological profile of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives is highly dependent on substituent patterns. Key analogs and their properties are summarized in Table 1 .
Table 1. Structural and Pharmacological Comparison of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
Key Observations:
- C-3 Position : The 4-methoxyphenyl group in the target compound may enhance metabolic stability compared to electron-withdrawing groups (e.g., 4-fluorophenyl in 3g) due to methoxy’s electron-donating nature .
- C-6 Position : The 4-methylbenzyl group likely improves membrane permeability compared to polar substituents (e.g., pyridinyl in QO-58), which correlate with low bioavailability .
Pharmacological Activity Across Analogs
- GABAA Receptor Modulation : Compound 3g (4-fluorophenyl at C-3) showed anxiolytic effects at 10–30 mg/kg, suggesting that electron-withdrawing groups at C-3 enhance GABAA affinity . The target compound’s 4-methoxyphenyl group may reduce this activity due to steric bulk.
- Antitubercular Activity: Compound 77 (3-phenyl at C-3) inhibits Mycobacterium tuberculosis (Mtb) via hydroxylation and N-methylation, with the phenyl group critical for targeting cell wall biosynthesis .
- DPP-4 Inhibition : Compound b2 (4-chlorophenyl at C-3) achieved 34% glucose reduction in diabetic mice, highlighting the importance of halogenated aryl groups for DPP-4 binding . The target compound’s methoxy group may weaken this interaction.
Metabolic Stability and Physicochemical Properties
- Microsomal Stability : Derivatives with lipophilic C-6 substituents (e.g., 3-methylbutyl in Y021-0421) exhibit higher logP values (>4.7), correlating with prolonged half-lives . The target compound’s 4-methylbenzyl group (logP ~4.7 estimated) suggests moderate stability.
- Bioavailability Challenges : Polar C-6 groups (e.g., QO-58’s dichlorofluoropyridinyl) reduce solubility, necessitating salt forms (e.g., QO58-lysine) for improved absorption . The target compound’s benzyl group may mitigate this issue.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(4-methoxyphenyl)-2,5-dimethyl-6-(4-methylbenzyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one?
- Methodological Answer : The synthesis typically involves cyclocondensation of β-ketoesters with substituted aminopyrazoles under reflux conditions. For example, reacting 4-methoxybenzaldehyde derivatives with methyl-substituted pyrazole precursors in ethanol or DMSO, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Key steps include controlling reaction time (8-12 hours) and temperature (80-100°C) to maximize yield (60-75%) and minimize side products .
- Critical Consideration : Variations in solvent polarity (e.g., ethanol vs. DMF) can alter reaction kinetics. Monitor intermediates using TLC with UV visualization.
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use multi-spectral analysis:
- 1H/13C NMR : Confirm substituent positions (e.g., methoxyphenyl at C3, methylbenzyl at C6) by comparing chemical shifts with analogous pyrazolo[1,5-a]pyrimidines .
- IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1680 cm⁻¹ and aromatic C-H bending near 3050 cm⁻¹ .
- X-ray Crystallography : Resolve 3D conformation (e.g., dihedral angles between pyrazolo and pyrimidine rings) to validate steric effects .
Q. What preliminary biological screening assays are recommended?
- Methodological Answer : Conduct in vitro assays:
- Antimicrobial Activity : Broth microdilution (MIC against M. tuberculosis H37Rv, 0.5-50 µg/mL) .
- Cytotoxicity : MTT assay on HEK-293 cells to assess selectivity indices (IC50 values).
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC50 determination via fluorescence polarization) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or nitro groups at C3/C5 to modulate electron density. Compare logP values (HPLC) to assess lipophilicity .
- Biological Assays : Test analogs against resistant bacterial strains (e.g., XDR-TB) to identify substituents enhancing potency. Use dose-response curves and statistical analysis (ANOVA) to validate trends .
- Data Contradiction Analysis : If activity varies across assays, cross-validate using isogenic mutant strains or molecular docking (e.g., AutoDock Vina) to identify target binding discrepancies .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C, 5% CO2) to eliminate environmental variability .
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify off-target effects masking primary activity .
- Computational Validation : Use molecular dynamics simulations (AMBER) to model compound-receptor interactions over 100 ns, correlating binding stability with experimental IC50 values .
Q. How can pharmacokinetic properties (e.g., bioavailability) be evaluated preclinically?
- Methodological Answer :
- ADME Profiling :
- Solubility : Shake-flask method in PBS (pH 6.8/7.4) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- In Vivo Studies : Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma at 0–24 hours for bioavailability calculation (AUC0–∞) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
